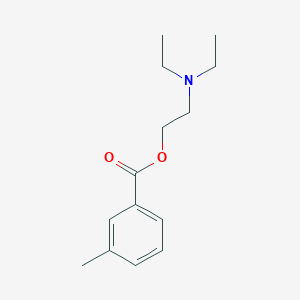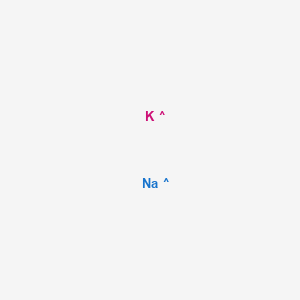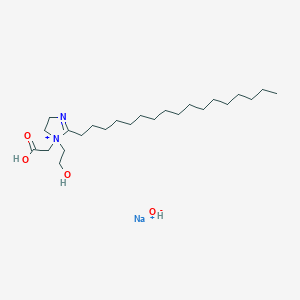
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide (CMDHIH) is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields.
Wirkmechanismus
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's mechanism of action is primarily attributed to its cationic nature, which allows it to interact with negatively charged biological membranes. This interaction can disrupt the membrane's integrity, leading to cell death in microorganisms. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's ability to facilitate the uptake of DNA into cells is attributed to its interaction with the negatively charged phosphate groups of DNA, allowing for enhanced cellular uptake.
Biochemische Und Physiologische Effekte
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been shown to exhibit low toxicity in vitro, making it a promising candidate for use in various biological applications. However, further studies are needed to fully understand its biochemical and physiological effects, including its potential toxicity in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is its cationic nature, which allows it to interact with negatively charged biological membranes and DNA. This property makes it a promising candidate for drug delivery and gene therapy applications. However, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential toxicity in vivo and its limited solubility in aqueous solutions are limitations that need to be considered when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide research, including its potential applications in cancer therapy, wound healing, and nanotechnology. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's cationic nature and ability to interact with biological membranes make it a promising candidate for cancer therapy, where it could be used to selectively target cancer cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's antimicrobial properties could be utilized in wound healing applications. Finally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide's potential use in nanotechnology could be explored further, where its cationic nature could be used to enhance the uptake of nanoparticles into cells.
Conclusion:
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide is a cationic surfactant that has gained attention in recent years due to its potential applications in various scientific research fields. Its cationic nature and ability to interact with biological membranes and DNA make it a promising candidate for drug delivery, gene therapy, and antimicrobial applications. However, further studies are needed to fully understand its biochemical and physiological effects and its potential toxicity in vivo. Future research directions for Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide include its potential applications in cancer therapy, wound healing, and nanotechnology.
Synthesemethoden
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide can be synthesized through a two-step process involving the reaction of 1-heptadecylamine with sodium chloroacetate, followed by the reaction of the resulting product with ethylene oxide and sodium hydroxide. This method yields Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide as a white, crystalline powder with a molecular weight of 479.1 g/mol.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has been extensively studied for its potential applications in various scientific research fields, including drug delivery, gene therapy, and antimicrobial activity. Its cationic nature allows it to interact with negatively charged biological membranes, making it a promising candidate for drug delivery systems. Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide has also shown potential in enhancing gene delivery efficiency by facilitating the uptake of DNA into cells. Additionally, Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide exhibits antimicrobial properties against a wide range of microorganisms, making it a potential candidate for use in disinfectants and other antimicrobial products.
Eigenschaften
CAS-Nummer |
13039-27-5 |
|---|---|
Produktname |
Sodium 1-(carboxymethyl)-2-heptadecyl-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium hydroxide |
Molekularformel |
C24H48N2NaO4+ |
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
sodium;2-[2-heptadecyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide |
InChI |
InChI=1S/C24H46N2O3.Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-25-18-19-26(23,20-21-27)22-24(28)29;;/h27H,2-22H2,1H3;;1H2/q;+1;/p-1 |
InChI-Schlüssel |
DEPFQLUZPKASPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CCO)CC(=O)[O-].[OH-].[Na+] |
Andere CAS-Nummern |
13039-27-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



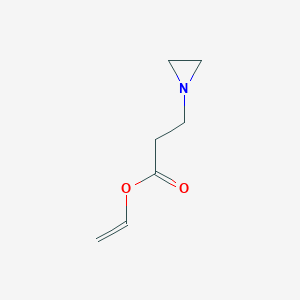
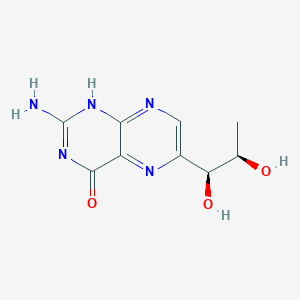
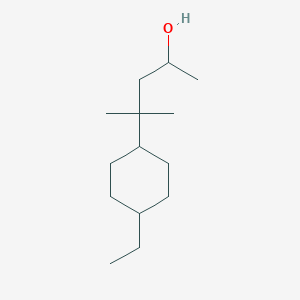
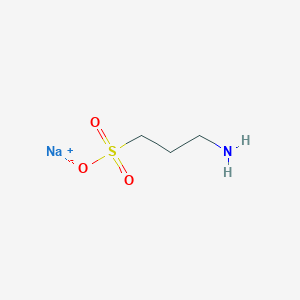
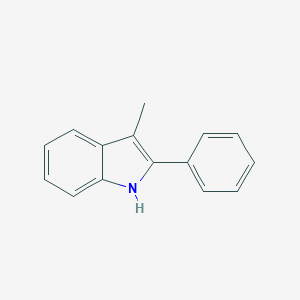
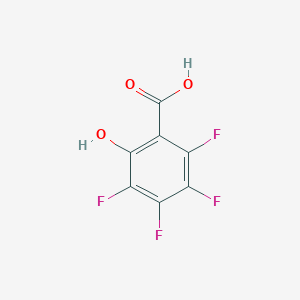

![4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester](/img/structure/B80017.png)
![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)
